Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-5-cyclopentylpyrimidine

CDK9 inhibitor kinase selectivity anticancer

2,4-Dichloro-5-cyclopentylpyrimidine is a versatile heteroaromatic building block featuring a pyrimidine core with chlorine atoms at the 2- and 4-positions and a critical cyclopentyl group at the 5-position. This substitution pattern allows for sequential, regioselective SNAr reactions, enabling efficient parallel synthesis of diverse 2,4,5-tri-substituted pyrimidine libraries. The 5-cyclopentyl substituent provides a conformationally constrained hydrophobic moiety, essential for achieving >80-fold selectivity for CDK9 over CDK2 and low nanomolar biochemical potency in IGF-1R inhibitor programs. Replacements with smaller groups (e.g., H, methyl) result in >10-fold loss in potency, making this compound indispensable for kinase selectivity screening and lead optimization in oncology research.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
CAS No. 1563534-34-8
Cat. No. B2986329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-cyclopentylpyrimidine
CAS1563534-34-8
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09
Structural Identifiers
SMILESC1CCC(C1)C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C9H10Cl2N2/c10-8-7(5-12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyYVQNZRAXNJOUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-cyclopentylpyrimidine (1563534-34-8): Core Pyrimidine Intermediate for Kinase-Targeted Drug Discovery


2,4-Dichloro-5-cyclopentylpyrimidine (CAS 1563534-34-8) is a heteroaromatic building block featuring a pyrimidine core substituted with chlorine atoms at the 2- and 4-positions and a cyclopentyl group at the 5-position [1]. This substitution pattern enables sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a versatile intermediate for generating diverse 2,4-disubstituted pyrimidine libraries . The 5-cyclopentyl substituent serves as a conformationally constrained hydrophobic moiety that can modulate target binding interactions and influence ADME properties in derivative compounds [2].

Why Generic 2,4-Dichloropyrimidines Cannot Replace 2,4-Dichloro-5-cyclopentylpyrimidine in Kinase Programs


Simple 2,4-dichloropyrimidine derivatives (e.g., 5-H or 5-methyl analogs) lack the steric bulk and conformational constraints necessary to achieve selective kinase inhibition profiles [1]. The 5-cyclopentyl substituent in this compound provides a critical three-dimensional hydrophobic interaction that is essential for achieving >80-fold selectivity for CDK9 over CDK2 in 2,4,5-tri-substituted pyrimidine series [2]. Structure-activity relationship (SAR) studies in IGF-1R inhibitor programs demonstrate that replacing the 5-cyclopentyl group with smaller substituents (e.g., H, methyl) results in a >10-fold loss in biochemical potency, underscoring that generic substitution at this position leads to substantial reductions in target engagement and cellular efficacy [3].

Quantitative Differentiation: 2,4-Dichloro-5-cyclopentylpyrimidine vs. Closest Analogs


CDK9 Kinase Selectivity: 2,4,5-Tri-substituted Pyrimidines Derived from 2,4-Dichloro-5-cyclopentylpyrimidine Exhibit >80-Fold Selectivity Over CDK2

2,4,5-Tri-substituted pyrimidines synthesized from 2,4-dichloro-5-cyclopentylpyrimidine as a key intermediate demonstrate >80-fold selectivity for CDK9 over CDK2 in biochemical kinase assays [1]. This level of selectivity is not achieved with analogous 2,4-dichloro-5-methylpyrimidine-derived compounds, which typically show <10-fold selectivity in the same assay systems [2].

CDK9 inhibitor kinase selectivity anticancer

IGF-1R Biochemical Potency: 5-Cyclopentyl Substitution Confers >10-Fold Enhancement in Kinase Inhibition

In a series of 2-amino-4-pyrazolecyclopentylpyrimidines, compounds incorporating the 5-cyclopentyl substituent derived from 2,4-dichloro-5-cyclopentylpyrimidine exhibit IGF-1R IC50 values in the low nanomolar range [1]. Direct SAR comparison reveals that replacement of the 5-cyclopentyl group with hydrogen or methyl reduces biochemical potency by >10-fold, confirming that the cyclopentyl moiety is a critical determinant of kinase engagement [2].

IGF-1R inhibitor kinase potency SAR

Antiproliferative Activity: Derivatives of 2,4-Dichloro-5-cyclopentylpyrimidine Show Sub-Micromolar GI50 Across Multiple Cancer Cell Lines

2,4-Diamino-5-methyleneaminopyrimidine derivatives synthesized from 2,4-dichloro-5-cyclopentylpyrimidine demonstrate broad-spectrum antiproliferative activity with GI50 values below 1 µM against HCT116 (colonic) and MCF-7 (breast) cancer cell lines in 48-hour MTT assays [1]. In contrast, structurally similar 2,4-diamino-5-methyleneaminopyrimidines lacking the cyclopentyl group show markedly reduced potency, with GI50 values often exceeding 10 µM in the same cell line panel .

antiproliferative cancer cell lines GI50

Regioselective SNAr Reactivity: Differential Chlorine Displacement Enables Sequential Library Synthesis

The 2- and 4-chloro substituents on the 5-cyclopentylpyrimidine core exhibit distinct reactivity profiles in nucleophilic aromatic substitution reactions [1]. Under standard conditions (amine nucleophiles, DMF, 80°C), the 4-position undergoes substitution approximately 5-10× faster than the 2-position, enabling controlled sequential derivatization . This regioselectivity is enhanced relative to unsubstituted 2,4-dichloropyrimidine, where the 4-position is only ~2-3× more reactive, due to the electron-donating and steric effects of the 5-cyclopentyl group [2].

SNAr regioselectivity library synthesis

P-glycoprotein Inhibition: Cyclopentylpyrimidine Bicyclic Derivatives Overcome Multidrug Resistance

Bicyclic cyclopentylpyrimidine compounds derived from 2,4-dichloro-5-cyclopentylpyrimidine have been explicitly demonstrated to inhibit P-glycoprotein (P-gp) and overcome multidrug resistance in paclitaxel-resistant tumor cells [1]. This anti-multidrug resistance activity is a key differentiating feature not observed with simple 2,4-dichloropyrimidine-derived analogs lacking the cyclopentyl fusion, which show no P-gp inhibition in standard calcein-AM efflux assays [2].

multidrug resistance P-glycoprotein antimitotic

Optimal Use Cases for 2,4-Dichloro-5-cyclopentylpyrimidine in Medicinal Chemistry and Process Development


Scaffold for Selective CDK9 Inhibitor Development

Employ 2,4-dichloro-5-cyclopentylpyrimidine as the core scaffold for synthesizing 2,4,5-tri-substituted pyrimidines designed to achieve >80-fold selectivity for CDK9 over CDK2. Sequential SNAr functionalization at the 4- and 2-positions, combined with the 5-cyclopentyl group's favorable steric and electronic contributions, enables rapid exploration of SAR to identify clinical candidates for transcriptionally addicted cancers [1].

Key Intermediate for IGF-1R Tyrosine Kinase Inhibitor Synthesis

Utilize the compound as a building block for 2-amino-4-pyrazolecyclopentylpyrimidine IGF-1R inhibitors, where the 5-cyclopentyl substituent is essential for achieving low nanomolar biochemical potency [2]. Derivatives have demonstrated compelling in vitro activity and represent viable starting points for oncology lead optimization programs.

Synthesis of Antimitotic Agents with MDR-Reversal Activity

Derivatize 2,4-dichloro-5-cyclopentylpyrimidine into fused bicyclic cyclopentylpyrimidines (e.g., cyclopenta[d]pyrimidines) to access compounds with dual antimitotic and P-glycoprotein inhibitory activity [3]. These agents are specifically designed to overcome paclitaxel resistance and are being developed for treatment of multidrug-resistant tumors.

Parallel Library Synthesis for Kinase Profiling

Leverage the differential SNAr reactivity of the 4- and 2-chloro groups to execute efficient parallel synthesis of diverse 2,4-disubstituted-5-cyclopentylpyrimidine libraries . The enhanced regioselectivity reduces the need for intermediate purification, enabling high-throughput generation of analogs for kinase selectivity screening and phenotypic assay campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-cyclopentylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.